Cas no 2565792-73-4 (N-[(2-Diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide)
N-[(2-Diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide Chemical and Physical Properties
Names and Identifiers
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- SY287134
- SY287135
- (R)-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
- (R)-N-[(S)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
- N-[(2-Diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
- (R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
- [S(R)]-N-[(R)-[2-(diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%
- 2565792-73-4
- (R)-N-[(R)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
- MFCD32697154
- F77746
- CS-0147186
- [S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide
-
- MDL: MFCD32697154
- Inchi: 1S/C31H34NO2PS/c1-31(2,3)36(33)32(4)30(24-20-22-25(34-5)23-21-24)28-18-12-13-19-29(28)35(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h6-23,30H,1-5H3
- InChI Key: SDKABLKXTUENDF-UHFFFAOYSA-N
- SMILES: S(C(C)(C)C)(N(C)C(C1C=CC(=CC=1)OC)C1=CC=CC=C1P(C1C=CC=CC=1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 515.20478750 g/mol
- Monoisotopic Mass: 515.20478750 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 36
- Rotatable Bond Count: 9
- Complexity: 659
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 515.6
- XLogP3: 6.7
- Topological Polar Surface Area: 48.8
N-[(2-Diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S915386-500mg |
[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide |
2565792-73-4 | 95% | 500mg |
¥5,760.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S915386-100mg |
[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide |
2565792-73-4 | 95% | 100mg |
¥1,440.00 | 2022-09-28 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | zjl-015-100mg |
N-[(2-Diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
2565792-73-4 | ≥95% | 100mg |
¥0.0 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1188591-0.1g |
(R)-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
2565792-73-4 | 95% | 0.1g |
$220 | 2023-05-11 | |
| eNovation Chemicals LLC | Y1188591-0.5g |
(R)-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
2565792-73-4 | 95% | 0.5g |
$845 | 2023-05-11 | |
| eNovation Chemicals LLC | Y1188591-1g |
(R)-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
2565792-73-4 | 95% | 1g |
$1485 | 2023-05-11 | |
| Ambeed | A1487040-25mg |
(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide |
2565792-73-4 | 95% | 25mg |
$61.0 | 2025-02-25 | |
| Ambeed | A1487040-50mg |
(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide |
2565792-73-4 | 95% | 50mg |
$114.0 | 2025-02-25 | |
| Ambeed | A1487040-100mg |
(R)-N-((R)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide |
2565792-73-4 | 95% | 100mg |
$193.0 | 2025-02-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1217826-25mg |
[S(R)]-N-[(R)-[2-(Diphenylphosphino)phenyl](4-methoxyphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide |
2565792-73-4 | 97% | 25mg |
¥484.00 | 2023-11-21 |
N-[(2-Diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide Suppliers
N-[(2-Diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on N-[(2-Diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Recent Advances in the Study of N-[(2-Diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide (CAS: 2565792-73-4)
The compound N-[(2-Diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide (CAS: 2565792-73-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential applications in drug discovery and development. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of this compound as a versatile intermediate in the synthesis of chiral ligands and catalysts, particularly in asymmetric hydrogenation reactions. The presence of both phosphanyl and sulfinamide functional groups in its structure allows for precise control over stereochemistry, making it a valuable tool in the development of enantioselective synthetic methodologies. Researchers have successfully employed this compound in the synthesis of complex bioactive molecules, demonstrating its utility in streamlining synthetic routes and improving yields.
In addition to its synthetic applications, preliminary biological evaluations have revealed promising pharmacological properties. The compound has shown moderate inhibitory activity against certain kinase targets, suggesting potential applications in oncology and inflammatory diseases. Mechanistic studies indicate that the sulfinamide moiety plays a critical role in target binding, while the diphenylphosphanyl group contributes to the overall stability and bioavailability of the molecule. These findings open new avenues for structure-activity relationship (SAR) studies aimed at optimizing the compound's therapeutic potential.
Recent advancements in analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, have enabled detailed characterization of this compound and its derivatives. These studies have provided valuable insights into its conformational dynamics and interactions with biological targets. Furthermore, computational modeling approaches have been employed to predict its binding modes and optimize its molecular properties for enhanced efficacy and reduced off-target effects.
Looking ahead, researchers are exploring the potential of this compound as a scaffold for the development of novel therapeutic agents. Current efforts are focused on modifying its core structure to improve selectivity, potency, and pharmacokinetic properties. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to accelerate the translation of these findings into clinical applications. The compound's unique combination of synthetic versatility and biological activity positions it as a promising candidate for future drug discovery programs.
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